N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide
Description
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide is a benzamide derivative featuring a 2-oxo-2,3-dihydro-1H-benzo[d]imidazole core substituted at the 5-position. The compound consists of a benzamide group (-NH-C(=O)-C₆H₅) attached to the benzoimidazolone scaffold, which is a bicyclic structure with a ketone at the 2-position. This core structure is highly versatile, enabling diverse modifications to optimize pharmacological properties such as solubility, bioavailability, and target binding affinity.
The benzoimidazolone moiety is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and aromatic stacking interactions, making it prevalent in kinase inhibitors, bromodomain inhibitors, and enzyme modulators .
Properties
CAS No. |
392719-93-6 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C14H11N3O2/c18-13(9-4-2-1-3-5-9)15-10-6-7-11-12(8-10)17-14(19)16-11/h1-8H,(H,15,18)(H2,16,17,19) |
InChI Key |
CAXKIPJNIUSENT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide typically involves the condensation of o-phenylenediamine with benzoyl chloride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzimidazole ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.
Scientific Research Applications
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Their Impacts
Core Scaffold Variations Compound 73 (N-[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-2,3-dihydro-1H-indol-5-yl]benzamide): Replaces the benzoimidazolone with an indole scaffold fused to an imidazole group. This modification enhances selectivity for TLK2 kinase inhibition, as demonstrated by proteomic studies . Z36-MP5 (3-(3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide): Incorporates a methyl group on the benzoimidazolone and a tetrahydroimidazo[1,2-a]pyridine substituent, improving binding to Mi-2β in melanoma immunotherapy studies .
Amide Group Substitutions AGPS-IN-2i (3-(2,6-Difluorophenyl)-N-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)methyl)butanamide): Replaces benzamide with a butanamide chain and difluorophenyl group, enhancing lipid solubility and AGPS enzyme inhibition . Compound 2 (N-(6-(3-(4-aminobutoxy)phenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-3,4-dimethoxybenzenesulfonamide): Substitutes benzamide with a sulfonamide group, improving affinity for TRIM24 and BRPF1 bromodomains .
GSK6853 (Methoxybenzamide derivative): A methoxy group on the benzamide ring improves bromodomain selectivity (TAF1/TAF1L) by modulating π-π interactions .
Key Findings and Trends
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance target binding but may reduce solubility.
- Bulky substituents (e.g., tetrahydroimidazopyridine in Z36-MP5) improve selectivity by steric hindrance .
Scaffold Flexibility :
- The benzoimidazolone core tolerates diverse modifications (indole, sulfonamide, azo groups) for tailored applications .
Biological Relevance: Derivatives show promise in oncology (kinase/BRAF inhibition), immunology (Mi-2β targeting), and metabolic disorders (AGPS inhibition) .
Biological Activity
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 345.34 g/mol
- CAS Number : 2316782-88-2
This compound has been studied primarily for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage in cancer cells, particularly those deficient in BRCA1/2, resulting in synthetic lethality.
Key Findings:
- PARP Inhibition : The compound was evaluated using a colorimetric 96-well PARP assay, showing promising inhibitory activity with IC values ranging from 2.31 to 57.35 nM across various derivatives .
- Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited significant antiproliferative effects against breast cancer cell lines (MDA-MB-436), with an IC value of approximately 2.57 µM compared to Olaparib (8.90 µM) .
Table 1: Summary of Biological Activities
| Compound Name | Target | IC (µM) | Cell Line | Reference |
|---|---|---|---|---|
| This compound | PARP | 2.57 | MDA-MB-436 | |
| Olaparib | PARP | 8.90 | MDA-MB-436 | |
| Compound 4 | Antitumor | 30.30 | MDA-MB-436 |
Apoptosis and Cell Cycle Analysis
Further investigations into the biological activity included apoptosis assays and cell cycle analysis:
-
Apoptosis Assay : Treatment with this compound induced both early and late apoptosis in MDA-MB-436 cells, indicating its potential as an anticancer agent .
- Early Apoptosis : Increased from 0.14% (control) to 0.27% (treated).
- Late Apoptosis : Increased from 0.98% (control) to 1.02% (treated).
- Cell Cycle Arrest : The compound caused a notable arrest at the G2/M phase, with treated cells showing a rise from 25.12% to 30.39% in this phase .
Safety Profile
The safety profile was assessed by comparing the cytotoxicity against normal cell lines (WI-38). The IC values for normal cells ranged from 70.46 to 81.67 µM, indicating a favorable safety margin compared to cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
